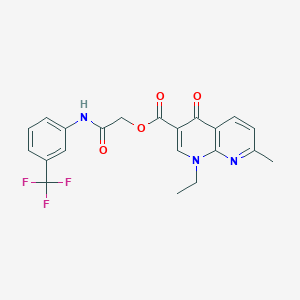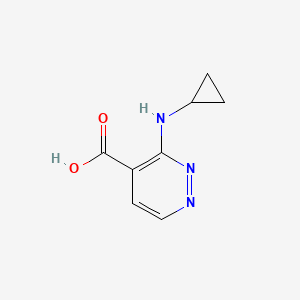
3-(Cyclopropylamino)pyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Cyclopropylamino)pyridazine-4-carboxylic acid” is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-(Cyclopropylamino)pyridazine-4-carboxylic acid” is1S/C8H9N3O2/c12-8(13)6-3-4-9-11-7(6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“3-(Cyclopropylamino)pyridazine-4-carboxylic acid” is a powder at room temperature . Its molecular weight is 179.18 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Heterocyclization in Organic Chemistry
2-Acylamino-3-chloroacrylonitriles, derivatives of carboxylic acids, have shown significant potential in cyclization reactions to produce various heterocyclic compounds, including pyrazoles and pyridazines. These derivatives offer promising pathways for synthesizing new classes of compounds with potential applications in medicinal chemistry and drug development (Popil’nichenko, Brovarets, & Drach, 2004).
Cycloaddition for Pyridazine Derivatives
Donor-acceptor cyclopropanes, when reacted with hydrazonyl chlorides in the presence of a Lewis acid, afford tetrahydropyridazines. This [3 + 3]-cycloaddition process enables the rapid synthesis of structurally diverse pyridazine derivatives, highlighting an efficient method for expanding the chemical space in drug discovery (Garve, Petzold, Jones, & Werz, 2016).
Anticancer Potential
The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, derived from pyrazines, has revealed compounds with mitotic inhibition properties and significant antitumor activity. These findings suggest a path forward for the development of new anticancer agents targeting cell division processes (Temple, Rose, Comber, & Rener, 1987).
Novel Indolylpyridazinone Derivatives with Antibacterial Activity
The reaction of specific carboxylic acids with indole and various reagents leads to the creation of pyridazinone derivatives with demonstrated antibacterial properties. This research underlines the potential of structurally novel pyridazinone compounds in the development of new antibacterial agents (Abubshait, 2007).
Glycosides from Marine-Derived Streptomyces
Cyclohexapeptides containing pyridazine derivatives, isolated from marine sponge-derived Streptomyces, have shown significant antiproliferative activity against various human cancer cell lines. This discovery opens new avenues for the development of marine natural product-based anticancer drugs (Zhao, Xia, Liu, Cui, Fu, & Zhu, 2022).
Brönsted Acid-mediated Annulations
The use of 1-cyanocyclopropane-1-carboxylates in annulation reactions with arylhydrazines, catalyzed by Brönsted acids, provides a novel method for synthesizing pyrazole derivatives. This technique highlights the importance of three-membered ring transformations in constructing complex molecules with potential biological activities (Xue, Liu, Qing, & Wang, 2016).
Antibacterial Activity of Pyridazinone Derivatives
Novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the role of specific substituents in enhancing efficacy. This research emphasizes the therapeutic potential of pyridazinone derivatives in combating bacterial infections (Asahina, Takei, Kimura, & Fukuda, 2008).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
3-(cyclopropylamino)pyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)6-3-4-9-11-7(6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXWTDVPWORQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)pyridazine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)
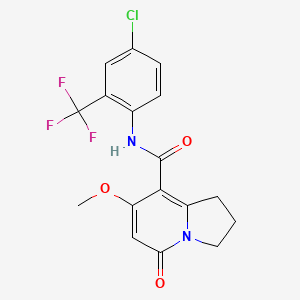
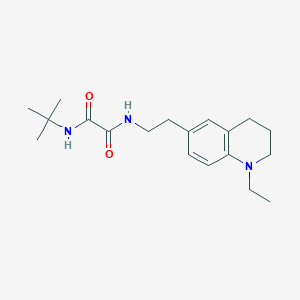
![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)
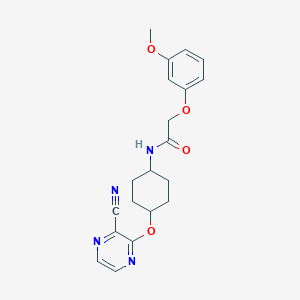
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2562159.png)
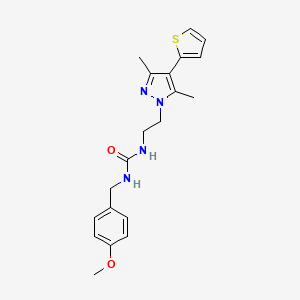
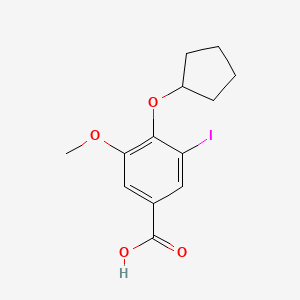
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2562162.png)
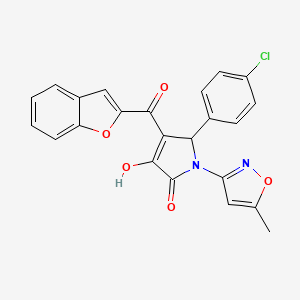
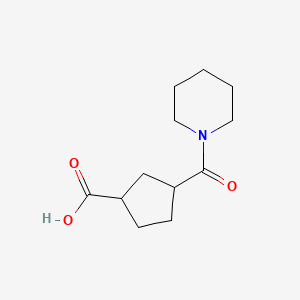
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2562166.png)
